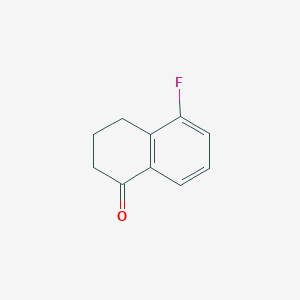

5-Fluoro-1-tetralone

Description

Overview of Fluorinated Organic Compounds in Contemporary Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and materials science. e-bookshelf.de Fluorine's unique properties, such as its high electronegativity (the largest of any element), small atomic radius comparable to hydrogen, and the strength of the carbon-fluorine (C-F) bond, impart profound changes to the physical, chemical, and biological characteristics of the parent compound. acs.orgtcichemicals.com The C-F bond is one of the strongest in organic chemistry, contributing to the high thermal and chemical stability of many fluorinated substances. wikipedia.org

These attributes are leveraged across numerous fields. In medicinal chemistry, the introduction of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to target proteins. researchgate.net It is estimated that approximately 20% of anticancer and antibiotic drugs contain fluorine atoms. researchgate.net Beyond pharmaceuticals, fluorinated compounds are integral to agrochemicals, liquid crystals, polymers like Teflon, and advanced materials. acs.orgwikipedia.org While elemental fluorine is highly reactive, the resulting organofluorine compounds can range from being incredibly inert to possessing highly specific reactivity, making them versatile tools for synthetic chemists. e-bookshelf.de The development of new and safer electrophilic fluorinating reagents, such as Selectfluor®, has made the synthesis of these valuable compounds more accessible and has accelerated the discovery of novel applications. acs.orgresearchgate.net

Significance of the Tetralone Scaffold in Synthetic and Medicinal Chemistry

The tetralone scaffold, chemically known as 3,4-dihydronaphthalen-1(2H)-one, is a bicyclic ketone that serves as a privileged structural motif in both synthetic and medicinal chemistry. semanticscholar.orgnih.gov Its rigid framework and inherent reactivity make it an ideal starting material or key intermediate for the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and heterocyclic compounds. ingentaconnect.comeurekaselect.com

Many derivatives of α-tetralone are fundamental building blocks for therapeutically important agents. researchgate.net The tetralone core is found in compounds developed as antibiotics, antidepressants, and acetylcholinesterase inhibitors for treating conditions like Alzheimer's disease. ingentaconnect.comeurekaselect.comresearchgate.net Its versatile chemical nature, featuring both a reactive ketone group and an aromatic ring, allows for diverse chemical modifications, enabling chemists to fine-tune molecular properties for specific biological targets. nih.govcymitquimica.com Researchers have successfully utilized tetralone derivatives to develop inhibitors of macrophage migration inhibitory factor (MIF), which play a role in inflammation, and to create compounds with antitumor and antipsychotic activities. researchgate.netnih.gov The adaptability of the tetralone scaffold continues to make it a subject of intense research for the discovery of novel drugs and bioactive molecules. semanticscholar.orgnih.gov

Positioning of 5-Fluoro-1-tetralone within the Fluoro-tetralone Family for Research

This compound is a specialized derivative within the broader class of fluorinated tetralones. It is characterized by a tetralone core with a single fluorine atom substituted at the C-5 position of the aromatic ring. cymitquimica.comsmolecule.com This specific placement of the fluorine atom distinguishes it from its isomers and defines its unique chemical personality and research applications. It is primarily utilized as a versatile building block in organic synthesis, particularly for creating more complex molecules with potential therapeutic value in medicinal chemistry. cymitquimica.comchemimpex.com The compound's fluorinated structure enhances its reactivity and potential for developing novel pharmaceuticals, agrochemicals, and even advanced materials like polymers. chemimpex.com

Distinction from Isomeric Fluoro-tetralones (e.g., 2-Fluoro-1-tetralone, 7-Fluoro-1-tetralone)

The position of the fluorine atom on the tetralone scaffold is critical, as each isomer exhibits distinct properties and reactivity patterns. The distinction between this compound and other common isomers, such as 2-Fluoro-1-tetralone, 6-Fluoro-1-tetralone, and 7-Fluoro-1-tetralone (B1310449), is fundamental to their application in research.

Fluorination at the C-2 position (alpha to the carbonyl group) in 2-Fluoro-1-tetralone directly influences the reactivity of the ketone, a feature not seen when fluorination is on the aromatic ring. fluorine1.ru In contrast, fluorination on the aromatic ring, as in the 5-, 6-, and 7-fluoro isomers, primarily modulates the electronic properties of the benzene (B151609) ring and, by extension, the reactivity of the entire molecule in different ways. cymitquimica.com For example, 7-Fluoro-1-tetralone features a fluorine atom that is meta to the ketone's point of fusion with the ring, which can enhance lipophilicity and bioavailability in biological systems.

The table below summarizes the key distinctions between these isomers.

| Property | This compound | 2-Fluoro-1-tetralone | 7-Fluoro-1-tetralone |

| CAS Number | 93742-85-9 calpaclab.com | 33659-33-9 | 2840-44-0 |

| Molecular Formula | C₁₀H₉FO calpaclab.com | C₁₀H₉FO | C₁₀H₉FO |

| Fluorine Position | C-5 (Aromatic Ring) cymitquimica.com | C-2 (Alicyclic Ring) fluorine1.ru | C-7 (Aromatic Ring) |

| Primary Influence | Modifies electronic properties of the aromatic ring, directing further substitutions. cymitquimica.com | Directly activates the α-carbon and influences enolate chemistry. fluorine1.ru | Alters lipophilicity and electronic properties of the aromatic ring. |

This table provides a simplified comparison for illustrative purposes.

Influence of Fluorine Atom Position on Reactivity and Research Avenues

The position of the fluorine atom significantly governs the molecule's electronic distribution, steric profile, and, consequently, its chemical reactivity and potential applications.

In This compound , the fluorine atom is ortho to the fused edge of the bicyclic system and meta to the electron-withdrawing carbonyl group's attachment point. This placement exerts a strong inductive electron-withdrawing effect, influencing the regioselectivity of subsequent electrophilic aromatic substitution reactions. cymitquimica.com This makes it a valuable intermediate for synthesizing specifically substituted naphthalenes or other complex fused-ring systems. Its unique electronic properties are explored in the development of novel antipsychotic and antidepressant medications, as well as potential antibacterial agents. smolecule.com

For 7-Fluoro-1-tetralone , the fluorine is para to the fused edge and meta to the carbonyl attachment. The electronic effects are different from the 5-fluoro isomer, leading to different outcomes in aromatic substitution reactions and potentially altered biological activity profiles. Research on 7-fluoro-1-tetralone and its derivatives has focused on antitumor, antifungal, and anti-inflammatory properties.

In the case of 2-Fluoro-1-tetralone , the fluorine is on the non-aromatic ring, adjacent to the carbonyl group. This placement makes the α-proton more acidic and significantly impacts the enolization and subsequent reactions of the ketone, such as aldol (B89426) condensations and alkylations. fluorine1.ru This isomer is therefore a key substrate for creating complex structures functionalized at the C-2 position.

The distinct reactivity of each isomer opens up different research avenues. The choice of a specific fluoro-tetralone isomer is a strategic decision in synthetic design, dictated by the desired molecular architecture and target properties. Research into these isomers contributes to a deeper understanding of how fluorine substitution can be used to fine-tune the characteristics of bioactive molecules. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVLPJZOYNSRRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2F)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573267 | |

| Record name | 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93742-85-9 | |

| Record name | 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Fluoro 1 Tetralone and Its Derivatives

Established Synthetic Routes to the 1-Tetralone (B52770) Core

The synthesis of the 1-tetralone bicyclic structure is a foundational step and has been accomplished through several reliable methods. These approaches primarily involve the formation of the six-membered saturated ring fused to the aromatic ring.

Friedel-Crafts Acylation Approaches

One of the most conventional and widely utilized methods for constructing the 1-tetralone skeleton is the intramolecular Friedel-Crafts acylation of 4-arylbutyric acids. acs.orgtandfonline.comsemanticscholar.org This reaction is a classic example of electrophilic aromatic substitution, where the acyl group at the end of the butyric acid chain acts as the electrophile, attacking the electron-rich aromatic ring to form the cyclic ketone. sigmaaldrich.comacs.org

The process typically begins with a suitable 4-arylbutyric acid, which is treated with a strong acid. Polyphosphoric acid (PPA) is a common choice, though other reagents like trifluoroacetic anhydride (B1165640) or a combination of methanesulfonic acid and phosphorus pentoxide (P2O5) have also been proven effective. tandfonline.com The strong acid protonates the carboxylic acid, facilitating the formation of a highly reactive acylium ion. This electrophile then attacks the aromatic ring, usually at the ortho position, leading to the closure of the six-membered ring and the formation of the 1-tetralone structure after deprotonation. sigmaaldrich.com The efficiency of this method makes it a cornerstone in the synthesis of various substituted tetralones. tandfonline.comsigmaaldrich.com

For instance, 4-phenylbutyric acids can be effectively converted to their corresponding 1-tetralones using trifluoroacetic anhydride in 1,2-dichloroethane (B1671644) (DCE). tandfonline.com

Cyclization Reactions

Beyond the traditional Friedel-Crafts acylation, a diverse array of other cyclization reactions has been developed for the synthesis of the 1-tetralone core. These methods offer alternative pathways that can accommodate different starting materials and functional groups.

A modern and highly efficient method involves a tandem oxidative ring-opening and cyclization reaction. In this approach, cyclobutanol (B46151) derivatives are treated with a cerium(IV) salt, which mediates a rapid transformation into 1-tetralones. acs.orgnih.gov The reaction is notable for its speed, often completing in under a minute at low temperatures, and its suitability for gram-scale synthesis. acs.org

Other established cyclization strategies include:

Catalytic Hydrogenation : The hydrogenation of 1-naphthol (B170400) over a Raney nickel catalyst at high temperature and pressure can produce 1-tetralone. google.com

Nazarov Cyclization Variants : While not a direct route, variations of electrocyclization reactions can be employed to form the tetralone system.

Radical Cyclization : Methods involving radical intermediates have also been reported for the formation of 1-tetralones. semanticscholar.org

Microwave-Promoted Cyclization : The irradiation of O-phenyloximes with microwaves, facilitated by a Lewis acid like InCl₃·H₂O, can produce 1-tetralones through a process involving N–O homolysis, hydrogen atom transfer, and radical cyclization. acs.org

Direct Fluorination Strategies for 5-Fluoro-1-tetralone

Once the 1-tetralone core is established, the next critical step is the introduction of the fluorine atom at the C-5 position of the aromatic ring. Direct fluorination methods are often preferred for their efficiency.

Electrophilic Fluorination using N-F Reagents (e.g., Selectfluor)

The most prominent strategy for direct fluorination of tetralones and related aromatic ketones is electrophilic fluorination. mdpi.com This involves the use of reagents with a polarized N-F bond, which deliver an electrophilic fluorine species ("F+"). Among these, N-F reagents are valued for their relative stability and ease of handling compared to harsher agents like molecular fluorine. beilstein-journals.org

The reagent of choice in many modern syntheses is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor. mdpi.commdpi.com This compound is a stable, solid N-F reagent that has proven effective for the fluorination of a wide range of substrates, including enol esters, enolates, and electron-rich aromatic systems. mdpi.comsmolecule.comcore.ac.uk The synthesis of this compound can be achieved by reacting 1-tetralone with Selectfluor under controlled conditions. smolecule.com

The outcome of electrophilic fluorination is highly dependent on the reaction conditions, including the solvent, temperature, and the presence of catalysts or bases. Research into these factors aims to optimize the yield and selectivity of the desired fluorinated product.

For the fluorination of α-aryl-tetralones, a combination of Selectfluor and a chiral source, such as a Cinchona alkaloid, has been investigated to induce enantioselectivity. ua.es In one study, the reaction conditions were systematically varied to maximize the enantiomeric excess (ee) of the product. It was found that using cinchonine (B1669041) as the chiral source at 0 °C in a solvent like tetrahydrofuran (B95107) (THF) provided a good balance of yield and selectivity. ua.es Lowering the temperature to -20 °C or -78 °C often improved the yield but could affect the enantioselectivity. ua.es

The choice of base is also critical when fluorinating via an enolate intermediate. The use of sodium hydride in THF to quantitatively form the sodium enolate of 2-methyl-1-tetralone, followed by fluorination, resulted in only moderate yields of the 2-fluoro product. mdpi.org This suggests that competing protonation of the enolate can be a significant side reaction. mdpi.org

Kinetic studies on the fluorination of tetralone-derived enol esters with Selectfluor in an acetonitrile/water mixture revealed that the reaction is bimolecular. core.ac.uk The reaction rate was observed to increase with the presence of electron-donating groups on the aromatic ring, consistent with an electrophilic aromatic substitution-type mechanism on the enol or enolate. core.ac.uk

Table 1: Effect of Reaction Conditions on the Enantioselective Fluorination of α-(2-methoxyphenyl)tetralone Data sourced from a study on fluorination promoted by cinchonine/Selectfluor combinations. ua.es

| Entry | Chiral Alkaloid | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Quinine | 0 | 92 | 45 |

| 2 | Quinidine | 0 | 95 | 40 |

| 3 | Cinchonidine | 0 | 93 | 55 |

| 4 | Cinchonine | 0 | 91 | 64 |

| 5 | Cinchonine | -20 | >98 | 58 |

| 6 | Cinchonine | -78 | >98 | 42 |

Controlling the position of fluorination (regioselectivity) and the spatial orientation of the C-F bond (stereoselectivity) are paramount challenges in the synthesis of specific fluorinated isomers.

Regioselectivity: The inherent electronic properties of the 1-tetralone system and any existing substituents guide the incoming electrophilic fluorine. Electron-donating groups (EDGs) on the aromatic ring, such as methoxy (B1213986) (-OCH₃), are ortho-, para-directing. For example, the fluorination of 6-methoxy-1-tetralone (B92454) with acetylhypofluorite primarily yields 5-fluoro-6-methoxy-1-tetralone (B2450049), demonstrating the strong ortho-directing effect of the methoxy group. fluorine1.ru This principle is crucial for synthesizing specifically substituted this compound derivatives. Conversely, the presence of bulky groups can sterically hinder certain positions, influencing the regiochemical outcome.

Stereoselectivity: When a new chiral center is created during fluorination, controlling the stereochemistry becomes important. This is particularly relevant in the synthesis of derivatives fluorinated at the α-position (C-2). Significant research has been dedicated to developing enantioselective fluorination methods. The use of chiral N-F reagents or, more commonly, a combination of an achiral reagent like Selectfluor with a chiral catalyst or auxiliary, is the prevailing strategy.

Studies have demonstrated that Cinchona alkaloids can act as effective chiral phase-transfer catalysts or chiral sources to promote enantioselective fluorination of α-aryl-tetralones. ua.esresearchgate.net This approach has successfully produced 2-fluoro-2-aryl-1-tetralones with moderate to good enantioselectivity, achieving up to 74% ee in some cases. ua.esresearchgate.net The mechanism is believed to involve the formation of a chiral complex that preferentially delivers the fluorine atom to one face of the enolate.

Investigation of Reaction Conditions and Solvent Effects

Alternative Fluorination Techniques

While direct fluorination using elemental fluorine is possible, its high reactivity and challenging handling have led to the development of alternative, more selective electrophilic fluorinating agents. These reagents offer milder reaction conditions and greater control over the fluorination process.

A prominent class of modern fluorinating agents are the N-fluoro compounds. Reagents such as N-fluorobenzenesulfonimide (NFSI) and particularly Selectfluor® (F-TEDA-BF4) are widely used for the α-fluorination of ketones and their derivatives. The reaction of 1-tetralone with an electrophilic fluorinating agent like Selectfluor® typically occurs under controlled conditions in an organic solvent. This method is often preferred due to its operational simplicity and the stability of the reagent.

Furthermore, enantioselective fluorination can be achieved using chiral fluorinating agents. Research has shown that N-fluoroammonium salts derived from cinchona alkaloids can act as effective reagents for inducing asymmetry during the fluorination step. For instance, the combination of cinchonine and Selectfluor® promotes the enantioselective electrophilic fluorination of α-aryl-tetralones, providing a pathway to chiral α-fluoro-α-aryl cyclic ketones with good yields and moderate to good enantioselectivity. biosynth.com

Synthesis via Fluorinated Precursors

An alternative strategic approach to synthesizing this compound involves incorporating the fluorine atom into the starting material before the formation of the bicyclic tetralone ring system. This method circumvents the need for direct fluorination of the tetralone core, which can sometimes lead to issues with regioselectivity.

Incorporation of Fluorine Prior to Tetralone Ring Formation

This strategy begins with a readily available fluorinated aromatic compound. For the synthesis of this compound, a suitable precursor would be a derivative of 2-fluorotoluene (B1218778) or a related compound. The key bond-forming event is the intramolecular cyclization that forms the second ring of the tetralone system. This is typically achieved through a Friedel-Crafts acylation reaction.

The general approach involves a fluorinated phenylbutanoic acid derivative which, upon treatment with a strong acid or Lewis acid, undergoes cyclization to yield the corresponding fluorotetralone. For example, 4-(2-fluorophenyl)butanoic acid would be the logical precursor for this compound.

Multi-step Synthetic Sequences

The synthesis starting from a fluorinated precursor is inherently a multi-step process. A representative sequence for a substituted fluorotetralone involves:

Acylation: A Friedel-Crafts acylation of a fluorinated aromatic compound (e.g., fluoroanisole) with an acylating agent like succinic anhydride in the presence of a Lewis acid (e.g., AlCl₃) to form a keto-acid.

Reduction: The ketone group of the resulting keto-acid is reduced to a methylene (B1212753) group, typically via a Clemmensen or Wolff-Kishner reduction, to yield a fluorophenylbutanoic acid.

Cyclization: The final step is an intramolecular Friedel-Crafts acylation, often called a cyclodehydration reaction. The fluorophenylbutanoic acid is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, which promotes the ring closure to form the desired this compound derivative. chemicalbook.com

This method is particularly valuable for preparing tetralones with specific substitution patterns on the aromatic ring, as the substitution can be defined on the initial fluorinated precursor. chemicalbook.comgoogle.com

Synthesis of this compound Derivatives and Analogues

The this compound scaffold is a key building block for more complex molecules. Synthetic efforts have therefore been directed towards its further functionalization.

Synthesis of α-Aryl-α-fluoro-tetralones

The introduction of both a fluorine atom and an aryl group at the α-position (C2) of the tetralone ring creates a chiral center, making these compounds interesting targets in medicinal chemistry. Two primary strategies have been developed to access these structures:

Enantioselective Fluorination of α-Aryl-tetralones: This approach begins with the synthesis of an α-aryl-tetralone via methods like palladium-catalyzed α-arylation of 1-tetralone. The resulting α-aryl-tetralone is then subjected to enantioselective fluorination. Using a combination of an alkaloid such as cinchonine and an electrophilic fluorine source like Selectfluor®, it is possible to synthesize 2-aryl-2-fluoro-1-tetralones in high yields and with significant enantiomeric excess. biosynth.com The reaction conditions can be tuned to optimize both yield and enantioselectivity. biosynth.com

| Substrate (α-Aryl-tetralone) | Fluorinating Agent | Yield (%) | ee (%) |

| α-(2-Methoxyphenyl)tetralone | Cinchonine / Selectfluor® | >98 | 74 |

| α-(4-Methoxyphenyl)tetralone | Cinchonine / Selectfluor® | 86 | 55 |

| α-(Phenyl)tetralone | Cinchonine / Selectfluor® | 95 | 60 |

| This table presents selected data on the enantioselective fluorination of α-aryl-tetralones. biosynth.com |

Enantioselective Arylation of α-Fluoro-tetralones: The reverse strategy involves the C-C bond formation as the key enantioselective step. This has been achieved through palladium-catalyzed enantioselective α-arylation of α-fluoroketones. chemicalbook.com This method couples α-fluoro-tetralones with aryl bromides or triflates using a chiral palladium catalyst, such as one derived from a BINOL-monophosphine ligand, to produce the desired α-aryl-α-fluoro-tetralones in high yields and enantioselectivities. chemicalbook.com

Preparation of Substituted this compound Compounds (e.g., 5-Fluoro-6-methoxy-1-tetralone)

The synthesis of 5-fluoro-1-tetralones bearing additional substituents on the aromatic ring is crucial for developing analogues with tailored properties. The synthesis of 5-fluoro-6-methoxy-1-tetralone serves as a representative example.

This compound is prepared using the strategy of building from a fluorinated precursor (as described in section 2.3). The key starting material is 4-(3-fluoro-4-methoxyphenyl)butanoic acid . biosynth.com This precursor, which already contains the required fluoro and methoxy substituents in the correct orientation, undergoes an intramolecular Friedel-Crafts cyclization. The reaction is typically promoted by strong acids like polyphosphoric acid or Eaton's reagent, leading to the formation of the tetralone ring and yielding 5-fluoro-6-methoxy-1-tetralone. chemicalbook.com

Another example is the synthesis of 5-acetylamino-7-fluoro-1-tetralone (B8544231), an intermediate for pharmacologically active compounds. Its synthesis involves multiple steps, including catalytic hydrogenation of a precursor using a palladium catalyst. ambeed.compatsnap.com

Derivatization at the Ketone Carbonyl

The ketone functional group in this compound is a primary site for chemical modification, exhibiting reactivity in various organic reactions like nucleophilic additions and condensation reactions. cymitquimica.com The fluorine atom at the 5-position influences the chemical reactivity and physical properties of the molecule. cymitquimica.com Transformations at the carbonyl carbon are essential for creating a diverse range of derivatives.

Common derivatizations include the reduction of the ketone to a secondary alcohol, which can be a multi-stage process involving alcohol formation, dehydration, and subsequent reduction of the resulting double bond. google.com Another significant class of reactions is the Claisen condensation, which can be used to introduce new carbon-carbon bonds at the α-position to the ketone, leading to the formation of β-dicarbonyl compounds. semanticscholar.org For instance, Claisen condensations have been utilized to prepare various fluorinated and trifluoromethylated indanone and tetralone derivatives. semanticscholar.org

Furthermore, the carbonyl group can be transformed into an oxime. For example, 7-fluoro-6-methyl-1-tetralone oxime was synthesized and subsequently used in further reactions. google.com The ketone can also be a precursor for α-halogenation. For example, 2-bromo-1-tetralone (B83307) derivatives have been synthesized by reacting the corresponding tetralone with bromine. google.com

Research has also focused on the enantioselective synthesis of derivatives. For example, the synthesis of 2-fluoro-1-tetralol has been a subject of study, highlighting the efforts to create chiral molecules from tetralone precursors. uni-regensburg.de

Table 1: Examples of Derivatization Reactions at the Ketone Carbonyl of Tetralone Analogues

| Starting Material | Reagents and Conditions | Product | Reaction Type | Reference |

| 1-Tetralone derivatives | Not specified | Corresponding α-fluoro derivatives | Regiospecific fluorofunctionalization | fluoromart.com |

| 7-Fluoro-6-methyl-1-tetralone | Not specified | 7-Fluoro-6-methyl-1-tetralone oxime | Oximation | google.com |

| 6,7-Dichloro-1-tetralone | Bromine, ethyl ether or carbon disulfide, room temperature | 2-Bromo-6,7-dichloro-1-tetralone | α-Bromination | google.com |

| α-Tetralone | Not specified | α-Tetralol derivatives | Reduction | fluoromart.com |

Mannich Reaction Applications with this compound

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom (like a ketone), an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.govingentaconnect.com This reaction, also known as aminoalkylation, results in the formation of a β-amino carbonyl compound, referred to as a Mannich base. nih.govingentaconnect.com The α-position to the carbonyl group in this compound contains active hydrogen atoms, making it a suitable substrate for the Mannich reaction.

The resulting Mannich bases of tetralone are of significant interest in medicinal chemistry. For example, 5,8-disubstituted 1-tetralone Mannich bases have been synthesized and evaluated for their analgesic and tranquilizing activities. nih.gov Specifically, the reaction of an 8-chloro-5-methoxy-1-tetralone with formaldehyde (B43269) and various amines (like morpholine (B109124) or pyrrolidine) yielded potent neuroleptic and analgesic compounds. nih.gov This demonstrates that the core tetralone structure is amenable to the Mannich reaction to produce biologically active molecules. nih.gov

While direct examples of Mannich reactions using this compound are not extensively detailed in the provided search results, the successful synthesis of Mannich bases from structurally similar tetralones strongly suggests its viability as a substrate. nih.govgoogle.com The reaction would involve treating this compound with formaldehyde and a selected primary or secondary amine to yield the corresponding 2-(aminomethyl)-5-fluoro-1-tetralone derivative.

Recent advancements have also focused on asymmetric Mannich reactions to create chiral molecules. Catalytic asymmetric Mannich-type reactions of α-tetralone-derived β-keto esters have been developed, producing optically active β-amino compounds with all-carbon quaternary stereocenters in high yields and enantioselectivities. rsc.org This highlights the sophisticated chemical methodologies being applied to tetralone scaffolds to generate complex and specific molecular architectures. rsc.orgacs.org

Table 2: Representative Mannich Reactions with Tetralone Scaffolds

| Tetralone Substrate | Amine | Aldehyde | Product Type | Potential Application | Reference |

| 8-Chloro-5-methoxy-1-tetralone | Morpholine | Formaldehyde | 8-Chloro-5-methoxy-2-morpholinomethyl-1-tetralone | Neuroleptic agent | nih.gov |

| 8-Chloro-5-methoxy-1-tetralone | Pyrrolidine | Formaldehyde | 8-Chloro-5-methoxy-2-pyrrolidinomethyl-1-tetralone | Analgesic agent | nih.gov |

| α-Tetralone-derived β-keto esters | 1,3,5-Triaryl-1,3,5-triazinanes | (Serves as imine source) | Optically active β-amino compounds | Chiral synthesis | rsc.org |

Advanced Mechanistic Studies of Reactions Involving 5 Fluoro 1 Tetralone

Elucidation of Reaction Pathways for Fluorination

The introduction of a fluorine atom onto the 1-tetralone (B52770) scaffold is a critical transformation, and understanding the underlying mechanisms is paramount for controlling selectivity and yield.

Radical Processes in Fluorination Reactions

The fluorination of tetralone derivatives, often employing electrophilic N-F reagents like Selectfluor, can proceed through radical pathways. researchgate.net The involvement of radical species is supported by experiments where the addition of radical scavengers, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and hydroquinone, effectively suppresses the desired fluorination reaction. researchgate.net A proposed mechanism suggests that an iodide anion can be oxidized by Selectfluor to generate an iodine radical. This radical then adds to the double bond of an enol or enol ester intermediate, forming an alkyl radical. Subsequent fluorination of this alkyl radical by Selectfluor yields the final product. researchgate.net It is important to note that the use of TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) as a radical scavenger in reactions with Selectfluor can be unreliable, as it may directly react with the fluorinating agent. researchgate.net

Role of Keto-Enol Tautomerism in Reactivity

Keto-enol tautomerism plays a crucial role in the reactivity of 5-fluoro-1-tetralone and related ketones during fluorination. sapub.orgchemrxiv.org The reaction is generally initiated by the enol form, where the electron-rich C=C double bond attacks the electrophilic fluorinating agent. sapub.org The rate and success of the fluorination are heavily dependent on the equilibrium between the keto and enol tautomers. sapub.org

For cyclic ketones, the ease of enolization dictates the reaction conditions. Substrates that readily form enols can undergo fluorination at room temperature. sapub.orgscispace.com Conversely, when the keto form is predominant and enolization is slow, the reaction may require more forcing conditions, such as refluxing. sapub.orgscispace.com The stability of the keto-enol structure, influenced by steric and electronic factors, governs the substrate's reactivity towards fluorinating agents like Selectfluor®. sapub.orgscispace.com In some instances, the enolic form is the most stable tautomer in solution, facilitating the reaction. scispace.com The reaction medium itself can influence the tautomeric equilibrium; for example, in acetonitrile, reactions with Selectfluor® can generate a slightly acidic environment, which is sufficient to promote the keto-to-enol tautomerization. scispace.com

Kinetic studies on enol fluorination with reagents like Selectfluor™ and NFSI have been conducted to quantify the effects of fluorine substitution on enol nucleophilicity. researchgate.net These studies provide valuable quantitative data that aids in the design of efficient fluorination and difluorination reactions. researchgate.net

Mechanistic Investigations of Transformations of the Tetralone Core

The tetralone core of this compound is a versatile scaffold that can undergo a variety of transformations, including nucleophilic additions, reductions, rearrangements, and cyclizations.

Nucleophilic Additions and Reductions

The carbonyl group of this compound is susceptible to nucleophilic attack. Reduction of the ketone to an alcohol is a common transformation. Mechanistic studies of related systems have explored various nucleophilic addition pathways. For instance, the reaction of enol esters of tetralone derivatives with fluorinating agents is proposed to proceed via nucleophilic attack of the enol on the electrophilic fluorine. core.ac.uk The study of such reactions often involves analyzing the stereoselectivity to elucidate the transition state geometry. core.ac.uk

Rearrangement Reactions (e.g., Nitrogen Migration)

Rearrangement reactions of the tetralone core can lead to the formation of novel heterocyclic structures. One notable example is the Beckmann rearrangement of oximes derived from 1-tetralones. masterorganicchemistry.com This reaction typically involves the treatment of the oxime with an acid, which protonates the hydroxyl group, converting it into a good leaving group. masterorganicchemistry.com The subsequent migration of the group anti-periplanar to the leaving group results in the formation of a lactam. researchgate.net

Interestingly, the presence of a halogen substituent at the peri-position (e.g., chloro or bromo) can dramatically alter the migratory preference in the Beckmann rearrangement of 1-tetralone oximes. researchgate.net Instead of the expected anti-migration, a syn-migration is observed. This is attributed to the neighboring group participation of the halogen, which stabilizes the transient imino nitrogen cation through the formation of a cyclic five-membered imino-halonium ion. researchgate.net This interaction fundamentally changes the reaction pathway. researchgate.net

More recent studies have investigated nitrogen migration in different contexts. For example, a convergent synthesis of thiodiazole dioxides from ketones, including α-tetralone, proceeds through an unusual nitrogen-migration mechanism. rsc.org Computational studies have been employed to understand these complex rearrangements, which can involve the formation and transformation of intermediate species like amino-triazolines and amino-aziridines. rsc.org In the case of α-tetralone, a Type III nitrogen migration is observed. rsc.org

Cyclization and Aromatization Processes

The tetralone ring system can be a precursor to various fused ring systems through cyclization and aromatization reactions. For instance, α-tetralones can be converted to their corresponding naphthalenes through aromatization. csic.es This can be achieved under acidic or basic conditions. csic.es One method involves an aldol (B89426) condensation with benzaldehyde, followed by isomerization of the resulting exocyclic double bond in a basic medium to generate a naphthol. csic.es Another approach is the Horner-Emmons reaction to introduce an exocyclic double bond, followed by acid-catalyzed aromatization. csic.es

Palladium- and copper-catalyzed reactions have also been developed for the aromatization of tetralone derivatives. ua.es For example, 2-(methoxycarbonyl)-α-tetralones can be aromatized to methyl 1-hydroxy-2-naphthoates using either a copper or palladium catalyst. ua.es The proposed mechanism for the copper-catalyzed process involves α-hydroxylation followed by dehydration and enolization. ua.es The palladium-catalyzed pathway is thought to proceed via the formation of a palladium enolate and subsequent β-hydride elimination. ua.es The presence of a fluorine substituent at the 7-position of the tetralone is tolerated in these reactions. ua.es

Furthermore, radical cyclization reactions have been utilized to construct the 1-tetralone skeleton itself, which can then undergo further transformations. nih.gov

Computational Chemistry and Theoretical Modeling of this compound Reactions

Computational chemistry and theoretical modeling have become indispensable tools for elucidating the complex reaction mechanisms involving this compound. These methods provide detailed insights into reaction pathways, the stability of intermediates, and the structures of transition states, which are often difficult to characterize experimentally.

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and predict their reactivity. For reactions involving this compound, DFT calculations are employed to map out the potential energy surface, which helps in understanding the feasibility and kinetics of a given transformation. nih.gov

Researchers utilize DFT to calculate the energies of reactants, products, intermediates, and transition states. chemrxiv.org This allows for the determination of key thermodynamic and kinetic parameters such as reaction enthalpies (ΔH) and activation energies (Ea). For instance, in the study of electrophilic fluorination or other substitution reactions, DFT can predict the most likely site of attack on the tetralone ring by calculating the energies of the various possible transition states. researchgate.net A lower activation energy for a particular pathway suggests that it is kinetically favored.

A study on the reaction of cyclic aromatic ketones, including derivatives related to this compound, employed DFT calculations (specifically using the B3LYP-D3/6-31G+* level of theory) to investigate possible reaction pathways. rsc.org The calculations helped to identify transition structures and reaction intermediates, providing energy values in kcal/mol for different electronic states (closed-shell singlet, open-shell singlet, and triplet states). rsc.org

In a different context, DFT calculations at the M06-2X/6-31+G* level of theory have been used to determine the encapsulation energetics of molecules within fullerene cages, showcasing the method's versatility in calculating reaction and interaction energies. mdpi.com These calculations provide insights into the stability of the resulting complexes, a concept that can be extended to understand the interaction of this compound with catalysts or other reactants. mdpi.com

The table below presents hypothetical DFT-calculated energy data for a representative reaction of this compound, illustrating the kind of information that can be obtained from such studies.

Table 1: Hypothetical DFT-Calculated Energetics for the Fluorination of a Tetralone Derivative

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Tetralone + F+ source) | 0.0 |

| 2 | Transition State 1 (TS1) | +15.2 |

| 3 | Intermediate 1 | -5.4 |

| 4 | Transition State 2 (TS2) | +10.8 |

| 5 | Products (this compound derivative) | -20.1 |

This table is illustrative and compiled from general knowledge of DFT calculations on similar systems.

Furthermore, DFT calculations are crucial for understanding the mechanism of more complex transformations, such as the acid-catalyzed formation of tetralones or their participation in multi-step syntheses. acs.org By modeling the reaction environment, for example by including solvent effects using implicit or explicit models, the accuracy of these theoretical predictions can be significantly improved, bringing them closer to experimental reality.

Conformational Analysis and Stereochemical Control

The three-dimensional structure of this compound and its derivatives plays a critical role in determining the stereochemical outcome of their reactions. Conformational analysis, often performed using computational methods, helps in understanding the preferred spatial arrangements of the molecule and how these arrangements influence reactivity. researchgate.net

The tetralone scaffold contains a non-planar, flexible cyclohexanone (B45756) ring fused to the aromatic ring. The fluorine atom at the 5-position can exert significant stereoelectronic effects, influencing the conformational equilibrium of the six-membered ring. These effects include electrostatic interactions and hyperconjugation, which can stabilize or destabilize certain conformations. researchgate.net For example, the gauche effect, often observed in fluorinated organic molecules, describes the tendency of electronegative substituents to prefer a gauche (60°) dihedral angle, which can be rationalized by stabilizing hyperconjugative interactions (σC–H→σC–F*). researchgate.net

Computational studies, including DFT and other molecular modeling techniques, can predict the relative energies of different conformers (e.g., chair, boat, twist-boat) of the cyclohexanone ring in this compound derivatives. This knowledge is vital for predicting the stereoselectivity of reactions such as reductions of the ketone, alkylations at the alpha-position, or cycloadditions. The attacking reagent will preferentially approach from the less sterically hindered face of the most stable conformer, leading to a specific stereoisomer as the major product.

A study on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives demonstrated how the introduction of a fluorine atom can significantly alter the conformational preferences of a molecule, leading to the predominance of a specific conformer group. mdpi.com This principle is directly applicable to this compound, where the fluorine substituent is expected to have a profound impact on the molecule's shape and, consequently, its reactivity.

The table below shows a hypothetical conformational analysis for this compound, indicating the relative energies of different conformers of the cyclohexanone ring.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (F-C5-C4a-C4) | Relative Energy (kcal/mol) | Population (%) |

| Half-Chair 1 | 15° | 0.0 | 65 |

| Half-Chair 2 | -45° | 0.8 | 25 |

| Boat | 90° | 3.5 | 5 |

| Twist-Boat | 60° | 2.1 | 5 |

This table is illustrative and based on general principles of conformational analysis of similar cyclic ketones.

By understanding the conformational landscape, chemists can design reactions to achieve a high degree of stereochemical control. For instance, the choice of catalyst or reaction conditions can be tailored to favor a particular reaction pathway that proceeds through a specific conformer, thus leading to the desired stereoisomeric product. The strategic placement of the fluorine atom in this compound, therefore, serves as a powerful tool for influencing not only the electronic properties and reactivity of the molecule but also for directing the stereochemical course of its transformations. researchgate.netresearchgate.net

5 Fluoro 1 Tetralone As a Versatile Building Block in Organic Synthesis

Role in the Construction of Complex Molecular Architectures

The unique structure of 5-fluoro-1-tetralone enhances its reactivity, rendering it an ideal starting material for the development of intricate molecular frameworks. chemimpex.com Organic chemists employ this compound in a variety of reactions to construct complex structures that serve as the foundation for new therapeutic agents and materials. chemimpex.com The presence of the ketone functional group allows for reactions such as nucleophilic additions and condensation reactions. cymitquimica.com Furthermore, the fluorine atom's electron-withdrawing nature affects aromatic substitution reactions, directing electrophilic attacks to specific positions on the aromatic ring. This predictable reactivity is crucial for the controlled synthesis of complex molecules. chemimpex.com

Application in the Synthesis of Natural Product Analogues

The modification of natural products to create analogues with enhanced biological activity or reduced toxicity is a significant area of medicinal chemistry. This compound serves as a key intermediate in the synthesis of various analogues of naturally occurring compounds. connectjournals.comchesci.com

Podophyllotoxin (B1678966) is a naturally occurring lignan (B3055560) with potent antimitotic and anticancer properties. connectjournals.com However, its clinical use is limited by toxic side effects. chesci.com To address this, researchers synthesize analogues of podophyllotoxin to improve its therapeutic index. connectjournals.comchesci.com this compound derivatives are crucial intermediates in the synthesis of these analogues. For instance, new 3-ethyl carboxy-4-phenyl-6-fluoro-1-tetralone and 3-ethyl carboxy-4-(p-anisyl)-6-fluoro-1-tetralone have been synthesized via a chalcone (B49325) route as key building blocks for podophyllotoxin analogues. connectjournals.com The synthesis involves modifying the methylenedioxy ring and ring C of the original podophyllotoxin structure. connectjournals.com

Intermediate in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of great interest in medicinal chemistry due to their diverse pharmacological activities. researchgate.net this compound is a valuable precursor for the synthesis of various fluorinated heterocyclic compounds. researchgate.netmdpi.com The combination of a reactive ketone and a fluorinated aromatic ring allows for the construction of a wide range of heterocyclic systems. For example, it can be used to synthesize fluorinated quinazolines, quinoxalines, and other nitrogen-containing heterocycles that are scaffolds for novel anticancer drugs. researchgate.net

Stereoselective Transformations and Asymmetric Synthesis

The synthesis of single enantiomers of chiral molecules is of paramount importance in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. This compound is a key substrate in various stereoselective transformations and asymmetric synthesis strategies. researchgate.net

The development of methods for the enantioselective alkylation of ketones is a significant focus in organic synthesis. While specific examples for the direct enantioselective alkylation of this compound are not detailed in the provided context, the general principles apply. Chiral phase-transfer catalysts have been successfully used for the asymmetric alkylation of related tetralone systems. beilstein-journals.org Furthermore, the enantioselective fluorination of tetralones can be achieved with high enantiomeric excess using cinchona alkaloid derivatives in combination with fluorinating agents like Selectfluor. acs.org The resulting chiral α-fluorotetralones are valuable intermediates for further derivatization.

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. 1-Tetralone-derived enones can participate in catalytic asymmetric spirocyclizing Diels-Alder reactions to furnish spirocycloaddition products with good yield and enantioselectivity. nih.gov This highlights the potential of this compound derivatives to undergo similar transformations to create complex spirocyclic architectures. Spirocyclic compounds, including spirooxindoles, are important motifs in medicinal chemistry and natural product synthesis. rsc.org The ability to construct these complex structures stereoselectively is a significant advantage in drug discovery. rsc.org

Analytical and Spectroscopic Characterization Techniques in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 5-Fluoro-1-tetralone, offering granular information about its chemical structure and dynamic behavior.

¹H NMR, ¹³C NMR, and ¹⁹F NMR for Structural Elucidation and Reactivity Monitoring

A combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy provides an unambiguous confirmation of the this compound structure.

¹H NMR: The proton NMR spectrum displays characteristic signals for the aliphatic protons of the cyclohexanone (B45756) ring and the aromatic protons. The multiplets for the aliphatic protons typically appear in the regions of δ 2.31-2.43 ppm, 2.55-2.63 ppm, and 3.13-3.16 ppm. scispace.com The aromatic protons are observed as multiplets in the range of δ 7.16–7.87 ppm. mdpi.com

¹³C NMR: The ¹³C NMR spectrum is crucial for identifying all carbon atoms in the molecule. The carbonyl carbon (C=O) gives a distinct signal in the downfield region. The fluorine substitution influences the chemical shifts of nearby carbon atoms, an effect that is useful for confirming the position of the fluorine atom.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an exceptionally sensitive and powerful tool for characterizing this compound. magritek.com It provides a direct probe for the fluorine environment. The technique is also highly valuable for monitoring the progress of reactions involving this compound, as changes in the chemical environment of the fluorine atom lead to shifts in its resonance frequency. magritek.commdpi.com

Table 1: Representative NMR Data for this compound Derivatives

| Nucleus | Chemical Shift (δ) in ppm (Solvent) | Multiplicity / Coupling Constants (J in Hz) | Reference |

| ¹H | 2.31-2.43 (CDCl₃) | m | scispace.com |

| ¹H | 2.55-2.63 (CDCl₃) | m | scispace.com |

| ¹H | 3.13-3.16 (CDCl₃) | m | scispace.com |

| ¹H | 7.16–7.87 (CDCl₃) | m | mdpi.com |

| ¹⁹F | ~-120 (CDCl₃) | - |

Studies of Tautomerism and Conformational Dynamics

NMR spectroscopy is also instrumental in studying the dynamic processes of this compound, such as tautomerism and conformational dynamics. Research on related fluorinated tetralones and ketones reveals that these molecules can exist in different tautomeric forms, such as the keto and enol forms. mdpi.comresearchgate.net The presence and equilibrium between these forms can be investigated using NMR.

Furthermore, the cyclohexanone ring of the tetralone structure is not planar and can adopt different conformations. Computational studies and NMR analysis can provide insights into the preferred conformations and the energy barriers between them. nih.govmdpi.comethz.chnih.govlumenlearning.com The fluorine substituent can influence these conformational preferences.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight and confirm the elemental composition of this compound. rsc.org Techniques like electrospray ionization (ESI) are commonly used. rsc.org The measured mass-to-charge ratio (m/z) of the molecular ion, for instance, [M+H]⁺, can be determined with high precision, allowing for the unambiguous confirmation of the molecular formula C₁₀H₉FO. uni.lunih.gov

Table 2: Predicted HRMS Data for this compound Adducts

| Adduct | m/z |

| [M+H]⁺ | 165.07102 |

| [M+Na]⁺ | 187.05296 |

| [M+NH₄]⁺ | 182.09756 |

| [M-H]⁻ | 163.05646 |

Data sourced from predictions. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

IR Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for its functional groups. scispace.com A strong absorption band around 1680-1707 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration. scispace.com The C-F bond stretching vibration typically appears in the region of 1100-1200 cm⁻¹. Additional bands corresponding to C-H and C=C aromatic stretching and bending vibrations are also observed. nist.govnist.govresearchgate.net

UV-Vis Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. researchgate.netresearchgate.netnottingham.ac.uk The aromatic ring and the carbonyl group are the primary chromophores in this compound, giving rise to characteristic absorption maxima.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes with Improved Sustainability

The development of environmentally benign and efficient synthetic methodologies for 5-Fluoro-1-tetralone is a key area of future research. Current methods often rely on traditional fluorinating agents and organic solvents. smolecule.com Future investigations will likely focus on the principles of green chemistry to minimize waste and energy consumption.

One promising approach is the use of continuous flow reactors for the synthesis of this compound. smolecule.com This technology offers enhanced control over reaction parameters, leading to higher yields and purity while reducing the environmental footprint. Additionally, researchers are expected to explore alternative, less hazardous fluorinating agents and the use of recyclable catalysts to further improve the sustainability of the synthesis process. The adoption of green chemistry principles, such as solvent recycling, is also anticipated to become more widespread.

Discovery of New Reactivity Patterns and Chemical Transformations

The unique electronic properties conferred by the fluorine atom in this compound make it a subject of interest for discovering new chemical reactions. smolecule.com The electron-withdrawing nature of fluorine at the 5-position influences the reactivity of the aromatic ring, making it susceptible to specific chemical transformations.

Future studies will likely investigate a broader range of reactions, including:

Oxidation: The use of various oxidizing agents could lead to the formation of novel fluoro-substituted naphthols or quinones. smolecule.com

Reduction: Further exploration of reduction reactions could yield new derivatives of 5-fluorodecalin. smolecule.com

Substitution: Research into electrophilic aromatic substitution reactions will likely uncover new ways to functionalize the aromatic ring, opening pathways to a wider array of derivatives. smolecule.com

Understanding these reactivity patterns will enable chemists to design and synthesize novel molecules with tailored properties for various applications.

Design and Synthesis of Next-Generation Pharmaceutical Leads

This compound is a valuable building block in medicinal chemistry, serving as a precursor for a variety of biologically active compounds. lookchem.comchemimpex.com The presence of fluorine can enhance the metabolic stability and membrane permeability of drug candidates.

Future research will focus on leveraging these properties to design and synthesize next-generation pharmaceutical leads. The compound has already been identified as a precursor to sulfonamide inhibitors of the chemokine receptor CCR8, which is involved in inflammatory responses. smolecule.com This highlights its potential in the development of treatments for inflammatory diseases. smolecule.com Further investigations are expected in areas such as:

Anticancer agents: Tetralone derivatives have shown promise for their antitumor effects. chemimpex.com

Anti-inflammatory drugs: The compound's derivatives are being explored for their significant anti-inflammatory activity. chemimpex.com

Antibacterial agents: this compound has demonstrated potential as an antibacterial agent against various strains. smolecule.com

The versatility of this compound allows for its modification and incorporation into complex molecules, making it a valuable tool for medicinal chemists. smolecule.com

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound. Advanced computational studies will play a crucial role in understanding its behavior at a molecular level.

Future research in this area will likely involve:

Molecular Modeling: To predict the compound's reactivity and guide synthetic efforts.

Pharmacokinetic Profiling: Computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drugs derived from this compound.

Structure-Activity Relationship (SAR) Studies: To understand how structural modifications affect biological activity and to design more potent and selective drug candidates.

These predictive models will accelerate the discovery and development process, reducing the need for extensive and time-consuming experimental work.

Investigation of Emerging Applications in Interdisciplinary Fields

The unique properties of this compound extend its potential applications beyond pharmaceuticals. chemimpex.com Future research is expected to explore its use in various interdisciplinary fields.

Promising areas of investigation include:

Materials Science: The compound's stability and reactivity make it a candidate for developing advanced polymers and coatings with enhanced performance. chemimpex.com

Agrochemicals: Researchers are exploring its potential in creating new pesticides and herbicides, leveraging its unique properties to enhance biological activity. chemimpex.com

Chemical Biology: The compound can be used as a tool to study biological pathways and understand disease mechanisms. chemimpex.com

Q & A

Q. How can researchers optimize the synthesis of 5-Fluoro-1-tetralone to improve yield and purity?

Methodological Answer: To optimize synthesis, systematically vary reaction parameters (e.g., catalyst type, solvent polarity, temperature) using a fractional factorial design. For reproducibility, document each step with precise stoichiometric ratios and reaction times. Purification methods (e.g., column chromatography, recrystallization) should be validated via HPLC or GC-MS to confirm purity ≥95%. Include a table comparing yields under different conditions (Table 1) .

Table 1: Synthesis Optimization Parameters

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| AlCl₃ | Toluene | 80 | 62 | 92 |

| H₂SO₄ | DCM | 40 | 45 | 88 |

| BF₃·Et₂O | EtOAc | 60 | 78 | 96 |

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

Methodological Answer: Combine ¹H/¹³C NMR (to confirm fluorinated aromatic protons and ketone position), IR (C=O stretch ~1700 cm⁻¹), and mass spectrometry (molecular ion at m/z 166). For novel derivatives, use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-reference spectral data with computational predictions (DFT calculations) to validate assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction kinetics data for this compound derivatives?

Methodological Answer: Apply multivariate analysis to isolate variables (e.g., substituent electronic effects, steric hindrance) impacting reaction rates. Use Arrhenius plots to compare activation energies across derivatives. If discrepancies persist, conduct isotopic labeling (e.g., ¹⁸O in ketone groups) to trace mechanistic pathways. Publish raw datasets with error margins to facilitate peer validation .

Q. What strategies are effective for elucidating the metabolic pathways of this compound in biological systems?

Methodological Answer: Design in vitro assays using liver microsomes or hepatocyte cultures to identify phase I/II metabolites. Employ LC-HRMS for metabolite profiling and stable isotope tracers (e.g., ¹³C-labeled compounds) to track biotransformation. Compare results with in silico predictions (e.g., Meteor Nexus software) to prioritize pathways for further validation .

Q. How should conflicting computational and experimental data on the electronic effects of fluorine substitution be reconciled?

Methodological Answer: Conduct a sensitivity analysis of computational parameters (basis sets, solvation models) to identify sources of divergence. Validate experimental data using dual-polarity solvents (e.g., DMSO/chloroform) in UV-Vis or electrochemical studies. Publish a comparative table (Table 2) highlighting discrepancies and proposed resolutions .

Table 2: Computational vs. Experimental Electronic Effects

| Parameter | DFT Prediction | Experimental Value | Discrepancy (%) |

|---|---|---|---|

| HOMO-LUMO gap (eV) | 4.2 | 3.8 | 9.5 |

| Dipole Moment (D) | 2.1 | 1.9 | 9.5 |

Methodological Frameworks for Rigor

- Experimental Design : Use the PICOT framework (Population: reaction system; Intervention: parameter variation; Comparison: control conditions; Outcome: yield/purity; Time: reaction duration) to structure synthesis studies .

- Data Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions, ensuring alignment with gaps in fluorinated tetralone chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.